3-Chloro-4-fluorophenylboronic Acid-d3
CAS No.:
Cat. No.: VC0203141
Molecular Formula: C₆H₂D₃BClFO₂
Molecular Weight: 177.38
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆H₂D₃BClFO₂ |
---|---|
Molecular Weight | 177.38 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is (3-chloro-2,5,6-trideuterio-4-fluorophenyl)boronic acid, reflecting its deuterium substitution pattern. Key structural attributes include:
-
Deuterium positions: 2-, 5-, and 6-positions on the benzene ring .
-
Functional groups: Boronic acid (-B(OH)₂), chloro (-Cl), and fluoro (-F) substituents (Fig. 1).
Molecular Formula: C₆H₂D₃BClFO₂
Molecular Weight: 177.38 g/mol
SMILES: [2H]C1=C(C(=C(C(=C1B(O)O)[2H])Cl)F)[2H]
Spectroscopic Data
-
FT-IR: Characteristic O-H stretching vibrations at ~3,450 cm⁻¹ (broad, boronic acid), C-F stretching at 1,100–1,300 cm⁻¹, and B-O vibrations at 1,350–1,400 cm⁻¹ .
-
¹H NMR: Reduced proton signals due to deuterium substitution, with residual aromatic protons appearing as singlet peaks at δ 7.3–7.8 ppm .
Synthesis and Isotopic Labeling
Synthetic Routes
Deuteration is typically achieved through catalytic hydrogen-deuterium exchange or deuterated precursor incorporation:
-
Deuterium Gas Reduction:
-
Suzuki-Miyaura Coupling:
Key Reaction Parameters
Parameter | Value/Description | Reference |
---|---|---|
Catalyst Loading | 0.5–5 mol% Pd | |
Temperature | 70–100°C | |
Deuterium Source | D₂ gas or deuterated solvents | |
Purity Post-Synthesis | ≥95% (HPLC) |
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value | Reference |
---|---|---|
Melting Point | 242–247°C | |
Solubility | Methanol, DMSO, THF | |
Storage Conditions | -20°C, inert atmosphere | |
Stability | Hygroscopic; decomposes at >250°C |
Isotopic Effects
-
Boiling Point: Slight increase (~1–2°C) compared to non-deuterated analog due to deuterium’s higher mass .
-
NMR Sensitivity: Reduced ¹H background noise in ²H-labeled environments .
Applications in Research
Mechanistic Studies
-
Catalysis: Used in borate-catalyzed amidations (e.g., TMB-mediated reactions) to study solvent effects and reaction pathways (Table 1) .
Table 1: Catalytic Amidation Using Boronic Acids
Substrate | Catalyst | Yield (%) |
---|---|---|
Phenylacetic acid | B(OCH₂CF₃)₃ | 20 |
3-Fluorophenylacetic acid | B(OHFiP)₃ | 65 |
Pharmaceutical Development
-
Isotopic Labeling: Enhances pharmacokinetic studies by tracing drug metabolites via LC-MS/MS .
-
Suzuki Couplings: Synthesizes deuterated aryl scaffolds for PET imaging probes .
Spectroscopic and Computational Analysis
DFT Studies
-
Geometric Optimization: B3LYP/6-311++G(d,p) calculations confirm planar boronic acid geometry (Fig. 2) .
Fig. 2: Optimized structure of 3-fluoro-4-formylphenylboronic acid (analog) .
Experimental vs. Theoretical Vibrations
Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |
---|---|---|
O-H Stretch | 3,450 | 3,631–3,665 |
C-F Stretch | 1,250 | 1,210 |
B-O Stretch | 1,380 | 1,395 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume